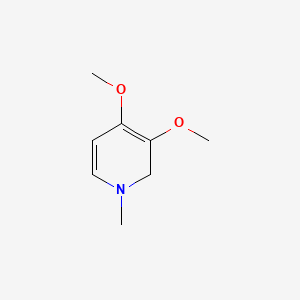

Arecolidine

Beschreibung

Structure

3D Structure

Eigenschaften

CAS-Nummer |

57680-57-6 |

|---|---|

Molekularformel |

C8H13NO2 |

Molekulargewicht |

155.19 g/mol |

IUPAC-Name |

3,4-dimethoxy-1-methyl-2H-pyridine |

InChI |

InChI=1S/C8H13NO2/c1-9-5-4-7(10-2)8(6-9)11-3/h4-5H,6H2,1-3H3 |

InChI-Schlüssel |

MYDYIGNXMHUFGM-UHFFFAOYSA-N |

Kanonische SMILES |

CN1CC(=C(C=C1)OC)OC |

Herkunft des Produkts |

United States |

Foundational & Exploratory

The Mechanism of Action of Arecolidine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Arecolidine, the primary psychoactive alkaloid from the areca nut, exerts a complex pharmacological profile through its interaction with cholinergic receptors. This technical guide provides a comprehensive analysis of the mechanism of action of this compound, focusing on its binding characteristics, functional activity, and downstream signaling pathways. Quantitative data on its affinity and efficacy at various receptor subtypes are presented, alongside detailed experimental protocols for key assays. Visual diagrams of signaling cascades and experimental workflows are included to facilitate a deeper understanding of its molecular interactions. This document is intended to serve as a critical resource for researchers and professionals engaged in the study of cholinergic systems and the development of novel therapeutics targeting these pathways.

Introduction

This compound is a naturally occurring alkaloid with a long history of human use, primarily through the chewing of areca (betel) nuts. Its physiological and psychological effects are attributed to its activity as a cholinergic agonist.[1] Understanding the precise mechanism of action of this compound is crucial for elucidating its therapeutic potential, as well as its well-documented association with adverse health effects, including oral submucous fibrosis and oral cancer. This guide synthesizes the current scientific knowledge on this compound's interactions with its primary molecular targets: the muscarinic and nicotinic acetylcholine (B1216132) receptors.

Interaction with Cholinergic Receptors

This compound is a non-selective partial agonist of muscarinic acetylcholine receptors (mAChRs) and also interacts with specific subtypes of nicotinic acetylcholine receptors (nAChRs).[1]

Muscarinic Acetylcholine Receptors (mAChRs)

This compound demonstrates activity at all five subtypes of muscarinic receptors (M1-M5). These G protein-coupled receptors (GPCRs) are widely distributed throughout the central and peripheral nervous systems and mediate a vast array of physiological functions.

Nicotinic Acetylcholine Receptors (nAChRs)

This compound also exhibits activity at select subtypes of nicotinic acetylcholine receptors, which are ligand-gated ion channels. Its effects are most notable at the α4β2, α6-containing, and α7 nAChR subtypes.[2][3]

Quantitative Data: Receptor Affinity and Efficacy

The following tables summarize the available quantitative data for the interaction of this compound with muscarinic and nicotinic acetylcholine receptor subtypes.

Table 1: Functional Potency (EC50) of this compound at Muscarinic Receptor Subtypes

| Receptor Subtype | EC50 (nM) |

| M1 | 7 |

| M2 | 95 |

| M3 | 11 |

| M4 | 410 |

| M5 | 69 |

Table 2: Functional Potency (EC50) and Efficacy of this compound at Nicotinic Receptor Subtypes

| Receptor Subtype | Parameter | Value |

| α4β2 (High Sensitivity) | EC50 | 14 ± 3 µM[4] |

| Efficacy | ~6-10% of Acetylcholine[2] | |

| α4β2 (Low Sensitivity) | EC50 | 75 ± 7 µM[4] |

| α6-containing | EC50 | 21 ± 4 µM[4] |

| Efficacy | ~6-10% of Acetylcholine[2] | |

| α7 | EC50 (in the presence of PNU-120596) | 93 ± 2 µM (net charge)[5] |

| Activity | Silent Agonist[2] |

Note: Comprehensive Ki values from competitive radioligand binding assays for this compound are not consistently reported in the literature, as it is often utilized as a reference compound.

Signaling Pathways

The binding of this compound to its receptor targets initiates a cascade of intracellular signaling events.

Muscarinic Receptor Signaling

The five muscarinic receptor subtypes couple to different heterotrimeric G proteins, leading to distinct downstream effects.

-

M1, M3, and M5 Receptors (Gq/11-coupled): Activation of these receptors by this compound stimulates the Gq/11 signaling pathway. This involves the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). DAG, in conjunction with elevated intracellular Ca2+, activates protein kinase C (PKC).[6]

-

M2 and M4 Receptors (Gi/o-coupled): this compound's agonism at M2 and M4 receptors leads to the activation of the Gi/o pathway. This results in the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels and reduced protein kinase A (PKA) activity.[7]

Other Signaling Pathways

This compound has been shown to modulate other significant signaling pathways, contributing to its broader physiological and pathological effects:

-

Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) Pathway: this compound can induce the activation of the MAPK/ERK pathway, which is involved in cell proliferation, differentiation, and survival.

-

Phosphoinositide 3-Kinase (PI3K)/Akt Pathway: This pathway, crucial for cell growth and survival, can also be activated by this compound.

-

Transforming Growth Factor-β (TGF-β)/Smad Pathway: In the context of fibrosis, this compound has been demonstrated to activate the TGF-β/Smad signaling cascade, leading to increased collagen production.

Experimental Protocols

Radioligand Competition Binding Assay for Muscarinic Receptors

This protocol outlines a method to determine the binding affinity (Ki) of this compound for muscarinic receptor subtypes.

-

Objective: To determine the inhibition constant (Ki) of this compound at each of the five human muscarinic receptor subtypes (M1-M5) through competition with a radiolabeled antagonist.

-

Materials:

-

Cell membranes from a stable cell line (e.g., CHO or HEK293) expressing a single human muscarinic receptor subtype.

-

Radioligand: [3H]-N-methylscopolamine ([3H]-NMS), a non-subtype-selective muscarinic antagonist.

-

Unlabeled Ligands: this compound (test compound) and Atropine (B194438) (for non-specific binding determination).

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

96-well microplates.

-

Glass fiber filters (pre-soaked in 0.5% polyethyleneimine).

-

Scintillation fluid and a liquid scintillation counter.

-

-

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 96-well plate, add in triplicate:

-

Cell membranes (e.g., 10-20 µg protein/well).

-

A fixed concentration of [3H]-NMS (typically near its Kd value).

-

Varying concentrations of this compound.

-

For total binding, add assay buffer instead of this compound.

-

For non-specific binding, add a high concentration of atropine (e.g., 1 µM).

-

-

Incubate the plate for 60-90 minutes at room temperature to reach equilibrium.

-

Terminate the binding reaction by rapid vacuum filtration through the glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Dry the filters, place them in scintillation vials with scintillation fluid, and count the radioactivity.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [3H]-NMS) using non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Intracellular Calcium Imaging Assay

This protocol describes a method to measure the functional response to this compound at Gq/11-coupled muscarinic receptors.

-

Objective: To measure the increase in intracellular calcium concentration in response to this compound stimulation in cells expressing Gq/11-coupled muscarinic receptors (M1, M3, or M5).

-

Materials:

-

A stable cell line (e.g., HEK293) expressing the muscarinic receptor of interest.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Pluronic F-127.

-

Hanks' Balanced Salt Solution (HBSS) or other suitable buffer.

-

This compound.

-

A fluorescence microplate reader or a fluorescence microscope equipped with a camera and appropriate filters.

-

-

Procedure:

-

Plate the cells in a black-walled, clear-bottom 96-well plate and grow to confluence.

-

Prepare the dye-loading solution by mixing Fluo-4 AM with an equal volume of Pluronic F-127 and then diluting in HBSS.

-

Remove the culture medium from the cells and add the dye-loading solution.

-

Incubate the plate in the dark at 37°C for 30-60 minutes.

-

Wash the cells with HBSS to remove excess dye.

-

Place the plate in the fluorescence reader and measure the baseline fluorescence.

-

Add varying concentrations of this compound to the wells.

-

Immediately begin recording the fluorescence intensity over time.

-

-

Data Analysis:

-

For each well, subtract the baseline fluorescence from the peak fluorescence to determine the change in fluorescence (ΔF).

-

Normalize the response by dividing ΔF by the baseline fluorescence (F0) to get ΔF/F0.

-

Plot the ΔF/F0 against the logarithm of the this compound concentration to generate a dose-response curve.

-

Calculate the EC50 value using non-linear regression.

-

Conclusion

This compound exhibits a complex mechanism of action characterized by its partial agonism at all five muscarinic acetylcholine receptor subtypes and its modulatory effects on specific nicotinic acetylcholine receptors. Its engagement with these receptors triggers a variety of downstream signaling pathways, including the canonical Gq/11 and Gi/o cascades, as well as other pathways implicated in cellular growth, proliferation, and fibrosis. The quantitative data and experimental protocols presented in this guide provide a foundational framework for researchers and drug development professionals to further investigate the intricate pharmacology of this compound and to explore the therapeutic potential of targeting the cholinergic system. A thorough understanding of these mechanisms is paramount for the rational design of novel ligands with improved selectivity and for mitigating the adverse effects associated with this compound.

References

- 1. Arecoline - Wikipedia [en.wikipedia.org]

- 2. Nicotinic Activity of Arecoline, the Psychoactive Element of "Betel Nuts", Suggests a Basis for Habitual Use and Anti-Inflammatory Activity | PLOS One [journals.plos.org]

- 3. Nicotinic Activity of Arecoline, the Psychoactive Element of "Betel Nuts", Suggests a Basis for Habitual Use and Anti-Inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Nicotinic Activity of Arecoline, the Psychoactive Element of "Betel Nuts", Suggests a Basis for Habitual Use and Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. M3 Muscarinic Acetylcholine Receptor-Mediated Signaling is Regulated by Distinct Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 7. derangedphysiology.com [derangedphysiology.com]

Arecolidine Hydrobromide: A Comprehensive Technical Guide to its Pharmacological Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Arecolidine hydrobromide, an active alkaloid derived from the betel nut, has garnered significant scientific interest for its diverse pharmacological activities. This technical guide provides an in-depth overview of the core pharmacological properties of this compound hydrobromide, with a focus on its mechanism of action, pharmacokinetics, pharmacodynamics, and toxicology. This document summarizes key quantitative data, details experimental methodologies from pivotal studies, and presents visual representations of associated signaling pathways and experimental workflows to support further research and development.

Physicochemical Properties

This compound hydrobromide is the hydrobromide salt of arecoline.[1] Its chemical and physical properties are summarized below.

| Property | Value | Reference |

| IUPAC Name | methyl 1-methyl-1,2,5,6-tetrahydropyridine-3-carboxylate;hydrobromide | [2] |

| Molecular Formula | C₈H₁₄BrNO₂ | [2] |

| Molecular Weight | 236.11 g/mol | [2] |

| Melting Point | 177-179 °C | [2] |

| Solubility | Soluble in water | [2] |

Pharmacodynamics: Mechanism of Action and Physiological Effects

This compound hydrobromide's primary mechanism of action is as a non-selective agonist of muscarinic acetylcholine (B1216132) receptors (mAChRs).[3][4] It exhibits varying affinities for the five subtypes of mAChRs (M1-M5), leading to a wide range of parasympathomimetic effects.

Muscarinic Receptor Agonism

This compound hydrobromide acts as a partial agonist at all five muscarinic receptor subtypes.[2] Its potency, as indicated by EC50 values, varies across the subtypes.

Key Pharmacological Activities

Extensive research has demonstrated a variety of pharmacological effects of this compound hydrobromide, including:

-

Anti-Rheumatoid Arthritis Activity: this compound hydrobromide has been shown to inhibit the proliferation of rheumatoid arthritis fibroblast-like synoviocytes (RA-FLSs) and alleviate symptoms in a collagen-induced arthritis (CIA) mouse model.[1][5] This effect is mediated, at least in part, through the inactivation of the PI3K/AKT signaling pathway.[1][5]

-

Gastroprotective Effects: Studies have indicated that this compound hydrobromide can protect against the formation of gastric ulcers in various experimental models, including those induced by stress and acetic acid.[2]

-

Anti-Cataract Activity: this compound hydrobromide has demonstrated the potential to prevent or slow the progression of cataracts in a sugar-induced lens opacity model.[2]

-

Other Activities: Additional reported activities include potential effects on the cardiovascular and central nervous systems.[2]

Quantitative Pharmacological Data

This section summarizes the key quantitative data related to the pharmacological activity of this compound hydrobromide.

Table 1: Muscarinic Receptor Binding Affinity of this compound

| Receptor Subtype | EC50 (nM) |

| M1 | 7 |

| M2 | 95 |

| M3 | 11 |

| M4 | 410 |

| M5 | 69 |

Data sourced from Cayman Chemical product information, citing various primary literature sources.[6]

Table 2: In Vitro Efficacy in Rheumatoid Arthritis Model

| Cell Line/Model | Parameter | Value | Reference |

| RA-FLSs | IC50 (Proliferation) | 71.55–105.16 µg/ml | [5] |

Table 3: Pharmacokinetic Parameters in Beagle Dogs (3 mg/kg oral dose)

| Parameter | Value | Unit | Reference |

| Cmax | 60.61 | ng/mL | [2] |

| Tmax | 120.07 | min | [2] |

| t1/2 | 69.32 | min | [2] |

| AUC0–t | 15116.86 | minng/mL | [2] |

| AUC0–∞ | 15771.37 | minng/mL | [2] |

| CL/F | 0.19 | L/min/kg | [2] |

Table 4: Toxicological Data from a 14-Day Repeated Oral Dose Study in Wistar Rats

| Dose Group | Observation | Reference |

| 100 mg/kg/day | No Observed Adverse Effect Level (NOAEL) | [3][7] |

| 200 mg/kg/day | Intermediate effects | [7] |

| 1000 mg/kg/day | Decreased food intake and body weight; significant changes in hematological and blood biochemical parameters. | [7] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature investigating the pharmacological properties of this compound hydrobromide.

Collagen-Induced Arthritis (CIA) in Mice

This protocol is based on the study by He et al. (2023) investigating the anti-arthritic effects of this compound hydrobromide.[1]

-

Animals: DBA/1 mice, 8-10 weeks old.

-

Induction of Arthritis:

-

Bovine type II collagen is emulsified with an equal volume of complete Freund's adjuvant (CFA) to a final concentration of 2 mg/mL.

-

On day 0, mice are immunized by intradermal injection of 100 µL of the emulsion at the base of the tail.

-

On day 21, a booster injection of 100 µL of bovine type II collagen emulsified with incomplete Freund's adjuvant (IFA) is administered intradermally at a different site on the tail.

-

-

Treatment:

-

This compound hydrobromide is administered intraperitoneally (i.p.) at a dose of 60 mg/kg daily, starting from the day of the booster injection for a specified duration.

-

-

Assessment:

-

Arthritis severity is scored based on a scale of 0-4 for each paw, considering erythema and swelling.

-

Histopathological analysis of the joints is performed to assess inflammation, pannus formation, and cartilage/bone erosion.

-

Acetic Acid-Induced Gastric Ulcer in Rats

This protocol is a generalized representation based on the work of Tang et al. as cited in a review by Li et al. (2024).[2]

-

Animals: Wistar rats.

-

Induction of Gastric Ulcer:

-

Treatment:

-

This compound hydrobromide is administered orally at various doses for a specified period post-ulcer induction.

-

-

Assessment:

-

After the treatment period, animals are euthanized, and the stomachs are removed.

-

The ulcerated area is measured, and an ulcer index is calculated.

-

Histopathological examination of the gastric mucosa is performed to assess tissue damage and healing.

-

References

- 1. Arecoline hydrobromide suppresses PI3K/AKT pathway in rheumatoid arthritis synovial fibroblasts and relieves collagen-induced arthritis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Comprehensive Insights into Arecoline Hydrobromide: Pharmacology, Toxicity, and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Arecoline promotes oral submucous fibrosis by upregulating PI3K/Akt/mTOR signaling pathway in vivo and in vitro [manu41.magtech.com.cn]

- 4. Pharmacological Correction of Stress-Induced Gastric Ulceration by Novel Small-Molecule Agents with Antioxidant Profile - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chondrex.com [chondrex.com]

- 6. Activity of Brucea javanica oil emulsion against gastric ulcers in rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Recent Advance on Biological Activity and Toxicity of Arecoline in Edible Areca (Betel) Nut: A Review [mdpi.com]

- 8. Delayed healing of acetic acid-induced gastric ulcers in rats by indomethacin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Protective activity of geraniol against acetic acid and Helicobacter pylori- induced gastric ulcers in rats - PMC [pmc.ncbi.nlm.nih.gov]

Arecolidine's Effects on the Central Nervous System: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Arecolidine, the primary psychoactive alkaloid in the areca nut, exerts a complex and multifaceted influence on the central nervous system (CNS).[1] This technical guide provides a comprehensive overview of the pharmacological effects of this compound, with a focus on its molecular mechanisms, physiological outcomes, and behavioral modulations. This compound is a parasympathomimetic agent that acts as a non-selective partial agonist at muscarinic acetylcholine (B1216132) receptors (mAChRs) and also interacts with nicotinic acetylcholine receptors (nAChRs).[2][3] Its activity at these receptors initiates a cascade of downstream signaling events that modulate neurotransmitter release, neuronal excitability, and synaptic plasticity. This document summarizes key quantitative data on receptor binding and functional activity, details common experimental protocols for studying this compound's effects, and provides visual representations of its signaling pathways and experimental workflows to support further research and drug development efforts.

Mechanism of Action

This compound's primary mechanism of action in the CNS is through its interaction with cholinergic receptors. It readily crosses the blood-brain barrier to engage with both muscarinic and nicotinic acetylcholine receptors, leading to a range of downstream effects.[4][5]

Muscarinic Acetylcholine Receptors (mAChRs)

This compound is a non-selective partial agonist of all five muscarinic acetylcholine receptor subtypes (M1-M5).[3][6] These G-protein coupled receptors are widely distributed throughout the brain and are involved in various physiological processes, including learning, memory, and motor control.[5][7] The activation of these receptors by arecoline (B194364) initiates distinct intracellular signaling cascades:

-

M1, M3, and M5 Receptors: Activation of these Gq/11-coupled receptors stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[3]

-

M2 and M4 Receptors: These Gi/o-coupled receptors inhibit adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[3]

Nicotinic Acetylcholine Receptors (nAChRs)

Arecoline also demonstrates activity at certain nicotinic acetylcholine receptor subtypes. It acts as a low-efficacy partial agonist at α4β2* and α6β3*-containing nAChRs, which are implicated in the addictive properties of nicotine.[8][9][10] Additionally, arecoline functions as a silent antagonist at α7 nAChRs.[1]

Data Presentation: Quantitative Pharmacology

The following tables summarize the quantitative data on this compound's interaction with cholinergic receptors and its effects in various experimental models.

Table 1: Muscarinic Receptor Functional Activity of Arecoline

| Receptor Subtype | EC50 (nM) | Ligand Type |

| M1 | 7 | Agonist |

| M2 | 95 | Agonist |

| M3 | 11 | Agonist |

| M4 | 410 | Agonist |

| M5 | 69 | Agonist |

Data sourced from Abcam (arecoline hydrobromide).

Table 2: Effects of Arecoline on Locomotor Activity in Animal Models

| Animal Model | Dose | Route of Administration | Observed Effect on Locomotor Activity |

| Mice | > 0.2 mg/kg | Acute | Reduction in motor activity |

| Mice | 0.25 - 1 mg/kg | Intraperitoneal (i.p.) | Dose-dependent suppression of locomotor activity |

| Zebrafish Larvae | 0.001, 0.01, 0.1, and 1 ppm | Waterborne | Locomotor hyperactivity at all tested doses.[2] |

| Zebrafish Larvae | 0.02% and 0.04% | Embryonic Exposure | Significant impairment of swimming movement and decreased swimming distance.[2] |

| C. elegans | 1 mM, 5 mM, 15 mM | Culture Media | Dose-dependent suppression of convulsion rate and increased locomotion.[2] |

The effects of arecoline on locomotor activity can be biphasic, with lower doses sometimes inducing hyperactivity and higher doses leading to hypoactivity.[2]

Table 3: Dosage and Administration of Arecoline in Rodent Models for Cognitive and Pathological Studies

| Rodent Species | Arecoline Salt | Dose | Route of Administration | Duration | Experimental Context / Model |

| Mouse | Hydrobromide | 2.5 or 5 mg/kg/day | Drinking Water | 12 weeks | Cuprizone-induced demyelination / Memory impairment |

| Mouse | Hydrochloride | 1 mg/animal | Oral Gavage | Lifespan (5x/week) | Carcinogenicity study |

| Rat (Wistar) | Not Specified | 5 mg/kg/day (low) or 50 mg/kg/day (high) | Intraperitoneal (IP) Injection | 3 weeks | Cardiac fibrosis induction.[11] |

| Rat (Sprague-Dawley) | Not Specified | 0.1 - 30 mg/kg/day (optimal at 1.0) | Subcutaneous (SC) Injection | - | Cognitive enhancement studies |

[11]

Signaling Pathways and Neurotransmitter Modulation

This compound's activation of cholinergic receptors leads to the modulation of several key intracellular signaling pathways and neurotransmitter systems.

Key Signaling Cascades

The PI3K/Akt and MAPK/ERK pathways are significantly implicated in the downstream effects of arecoline's receptor activation.[3] Furthermore, transcriptomic analyses have revealed that arecoline administration can lead to significant changes in gene expression related to synaptic plasticity, calcium signaling, and metal ion transport.[8][12]

Modulation of Neurotransmitter Systems

This compound significantly influences the release of several key neurotransmitters in the CNS:

-

Dopamine (B1211576) (DA): this compound has been shown to increase dopaminergic neurotransmission in the mesolimbic pathway, which is thought to contribute to its stimulant and addictive properties.[1] Studies have demonstrated that arecoline excites ventral tegmental area (VTA) dopaminergic neurons, leading to an enhanced firing rate and burst activity, which promotes synaptic dopamine release.[13][14]

-

Serotonin (5-HT): Research indicates that arecoline can increase the levels of 5-hydroxytryptamine in fatigued mice.[15] However, other studies have shown a decrease in brain 5-HT levels following arecoline administration.[16]

-

Gamma-Aminobutyric Acid (GABA): Arecoline has been found to increase GABA levels in the context of anti-fatigue effects.[15] Interestingly, its major metabolite, arecaidine, is a GABA reuptake inhibitor.[1][5]

-

Acetylcholine (ACh): As a cholinergic agonist, arecoline directly mimics the effects of acetylcholine, thereby stimulating the cholinergic system.

Physiological and Behavioral Effects

The interaction of arecoline with central cholinergic and other neurotransmitter systems manifests in a variety of physiological and behavioral outcomes.

Cognitive Effects

This compound has shown potential in improving learning and memory.[1][4] This has led to its investigation as a potential therapeutic agent for cognitive decline, such as that seen in Alzheimer's disease.[1][17] Intravenous administration of arecoline in Alzheimer's patients resulted in modest improvements in verbal and spatial memory.[1] However, its potential carcinogenic properties are a significant concern for therapeutic use.[1]

Locomotor Activity

The effects of arecoline on locomotor activity are dose-dependent and can be biphasic.[2] Low doses have been observed to cause hyperactivity in some animal models like zebrafish larvae, while higher doses tend to suppress motor activity in rodents.[2][18]

Other CNS Effects

-

Anxiolytic and Antidepressant-like Effects: At lower concentrations, arecoline may have anti-anxiety effects.[4][19] Studies in mice have shown that arecoline can alleviate inflammatory pain and associated anxiolytic and anti-depressive-like behaviors.[5]

-

Neurotoxicity: At higher doses, arecoline can induce neurotoxicity, apoptosis, and carcinogenic transformation in the CNS.[4][19] It can induce neuronal cell death through the enhancement of oxidative stress and suppression of the antioxidant protective system.[20]

-

Addiction and Dependence: The stimulant and euphoric effects of arecoline are linked to its ability to increase dopamine release in the brain's reward pathways, leading to the potential for addiction and dependence.[1][4]

Experimental Protocols

This section details standardized protocols for assessing the CNS effects of this compound in preclinical models.

Preparation and Administration of Arecoline Hydrochloride

-

Materials: Arecoline hydrochloride powder, sterile 0.9% saline solution (vehicle), vortex mixer, sterile 0.22 µm filters, and appropriate administration equipment (e.g., syringes, gavage needles).[11]

-

Preparation:

-

Calculate the required amount of arecoline hydrochloride based on the desired dose (mg/kg) and the weight of the animals.[11]

-

Dissolve the powder in the sterile vehicle to the final concentration.[11]

-

Vortex the solution until the powder is completely dissolved.[11]

-

For sterile administration routes (IP, IV, SC), filter the solution through a 0.22 µm sterile filter.[11]

-

-

Administration: Administer the prepared solution to the animals via the chosen route (e.g., intraperitoneal injection, oral gavage, subcutaneous injection).

Assessment of Locomotor Activity: Open-Field Test

-

Apparatus: An open-field arena (e.g., 40 x 40 x 30 cm), a video tracking system with corresponding software, arecoline solutions of varying concentrations, and a vehicle control.[2]

-

Procedure:

-

Habituate the animals to the testing room for at least 1 hour before the experiment.

-

Administer the arecoline solution or vehicle control to the animals at a specified time before the test.

-

Place the animal in the center of the open-field arena and allow it to explore freely for a set duration (e.g., 10-30 minutes).

-

Record the animal's activity using the video tracking system.

-

-

Data Analysis:

Assessment of Spatial Working Memory: Y-Maze Test

-

Apparatus: A Y-shaped maze with three identical arms.[11]

-

Procedure:

-

Data Analysis:

-

Calculate the percentage of spontaneous alternation, which is the number of consecutive entries into three different arms divided by the total number of arm entries minus two, multiplied by 100.

-

A higher percentage of spontaneous alternation is indicative of better spatial working memory.

-

Conclusion

This compound presents a dual profile in its interactions with the central nervous system. As a potent cholinergic agonist, it offers a valuable tool for investigating the roles of muscarinic and nicotinic receptors in cognitive function, motor control, and affective states.[3] Its ability to modulate key neurotransmitter systems and intracellular signaling pathways underscores its potential for elucidating the neurobiology of various CNS disorders.[3][8][15] However, the therapeutic potential of arecoline is significantly hampered by its dose-dependent toxicity and carcinogenic risk.[4][5][19] The detailed pharmacological data, experimental protocols, and pathway visualizations provided in this guide are intended to serve as a robust resource for the scientific community to further explore the complex neuropharmacology of this compound and to inform the development of safer, more selective cholinergic agents for therapeutic applications.

References

- 1. Arecoline - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. Inhibition of cortical synaptic transmission, behavioral nociceptive, and anxiodepressive-like responses by arecoline in adult mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The muscarinic agonist arecoline suppresses motor circuit hyperactivity in C. elegans - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Role of muscarinic receptor subtypes in central antinociception - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Modulation of neural activity and gene expression by arecoline [frontiersin.org]

- 9. Nicotinic Activity of Arecoline, the Psychoactive Element of "Betel Nuts", Suggests a Basis for Habitual Use and Anti-Inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Nicotinic Activity of Arecoline, the Psychoactive Element of "Betel Nuts", Suggests a Basis for Habitual Use and Anti-Inflammatory Activity | PLOS One [journals.plos.org]

- 11. benchchem.com [benchchem.com]

- 12. Modulation of neural activity and gene expression by arecoline - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Arecoline Induces an Excitatory Response in Ventral Tegmental Area Dopaminergic Neurons in Anesthetized Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Arecoline Triggers Psychostimulant Responses by Modulating the Intestinal Microbiota to Influence Neurotransmitter Levels and Digestive Enzyme Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Unveiling the Mystery of the Stimulatory Effects of Arecoline: Its Relevance to the Regulation of Neurotransmitters and the Microecosystem in Multi-Ecological Intestinal Sites - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Effect of novel arecoline thiazolidinones as muscarinic receptor 1 agonist in Alzheimer's dementia models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Pharmaceutical Assessment Suggests Locomotion Hyperactivity in Zebrafish Triggered by Arecoline Might Be Associated with Multiple Muscarinic Acetylcholine Receptors Activation [mdpi.com]

- 19. Recent Advance on Biological Activity and Toxicity of Arecoline in Edible Areca (Betel) Nut: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

Arecolidine: A Technical Overview of its Chemical Identity and Synthetic Challenges

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the chemical structure of arecolidine, a pyridine (B92270) alkaloid. Notably, a comprehensive review of publicly available scientific literature and patent databases reveals a significant lack of established synthetic routes for this specific compound. This document summarizes the known structural information and, in light of the absence of direct synthetic protocols, proposes a theoretical synthetic pathway based on the synthesis of a closely related analog.

Chemical Structure of this compound

This compound is identified by the IUPAC name 3,4-dimethoxy-1-methyl-2H-pyridine . Its chemical structure consists of a dihydropyridine (B1217469) ring with methoxy (B1213986) groups at the 3 and 4 positions and a methyl group attached to the nitrogen atom.

Key Structural Features:

-

Molecular Formula: C₈H₁₃NO₂

-

Molecular Weight: 155.19 g/mol

-

Core Scaffold: Dihydropyridine

Current State of Synthesis: A Notable Absence of Data

A thorough search of scientific literature and patent databases did not yield any established methods for the chemical synthesis of this compound. This suggests that this compound is not a widely studied or synthesized compound, unlike its more prominent structural analog, arecoline. The lack of available data prevents the inclusion of experimental protocols and quantitative data such as reaction yields and spectroscopic characterization.

Hypothetical Synthesis of this compound

In the absence of direct synthetic routes, a plausible pathway can be postulated based on the synthesis of structurally similar compounds, such as 3,4-dimethoxy-2-methyl-pyridine 1-oxide. The following proposed synthesis is theoretical and would require experimental validation.

The proposed pathway begins with a commercially available or readily synthesized dimethoxypyridine derivative. A key transformation would involve N-methylation, followed by a selective reduction of the pyridine ring to the dihydropyridine.

Proposed Synthetic Scheme:

Natural sources and extraction of arecolidine from Areca catechu.

An In-depth Technical Guide to the Natural Sources and Extraction of Arecolidine from Areca catechu

Introduction

Areca catechu L., commonly known as the areca palm, is a plant cultivated extensively in tropical and subtropical regions of Asia.[1][2] Its fruit, the areca nut, is renowned for its complex chemical composition, which includes a variety of bioactive compounds. Among these are several pyridine-based alkaloids, which are of significant interest to researchers for their pharmacological properties.[3] The primary alkaloids present in the areca nut include arecoline (B194364), arecaidine, guvacine, guvacoline, and this compound.[2][4][5] Arecoline is the most abundant and widely studied of these alkaloids.[6][7]

This technical guide focuses on this compound, a key alkaloid found in Areca catechu. While much of the existing literature concentrates on arecoline, this compound is an important constituent that is co-extracted with other alkaloids. This document provides a comprehensive overview of the natural distribution of this compound and other major alkaloids within the areca nut, details various extraction and purification methodologies, and presents relevant analytical techniques for quantification. The information is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.

Natural Sources and Distribution of Alkaloids in Areca catechu

The primary source of this compound is the seed of the Areca catechu fruit, commonly referred to as the areca nut. The concentration of this compound and other alkaloids is not uniform and varies significantly based on factors such as the maturity of the nut, geographical origin, and post-harvest processing methods.[3][8][9] The total alkaloid content in the areca nut typically ranges from 0.3% to 0.6%.[2][4] Unripe nuts generally contain higher levels of alkaloids compared to ripe nuts.[10][11]

Processing methods such as boiling, roasting, or sun-drying also alter the chemical profile and concentration of these alkaloids.[9][12] For instance, raw areca nuts tend to have the highest concentration of arecoline, which can be altered by various processing treatments.[3]

Table 1: Quantitative Distribution of Major Alkaloids in Areca catechu

| Alkaloid | Plant Part / Condition | Concentration (% w/w of dried material) | Concentration (mg/g dry weight) | Reference |

| Arecoline | Unripe Areca Nuts | 0.1434% | 1.434 | [10][11] |

| Ripe Areca Nuts | 0.0944% | 0.944 | [10][11] | |

| Sun-dried Areca Nuts | 0.5% | 5.0 | [12] | |

| Boiled Areca Nuts | 0.8% | 8.0 | [12] | |

| Roasted Areca Nuts | 0.9% | 9.0 | [12] | |

| Pan Masala Samples | - | 0.13 - 0.415 | [13] | |

| Various Products | - | 0.64 - 2.22 | [14] | |

| Arecaidine | Various Products | - | 0.14 - 1.70 | [14] |

| Guvacine | Various Products | - | 1.39 - 8.16 | [14] |

| Guvacoline | Various Products | - | 0.17 - 0.99 | [14] |

| Total Alkaloids | Areca Nuts | 0.3% - 0.6% | 3.0 - 6.0 | [2][4] |

Note: Data for this compound specifically is often grouped with total alkaloids. The table reflects the most commonly quantified alkaloids to provide context for extraction.

Extraction Methodologies

The extraction of this compound from Areca catechu nuts involves separating the alkaloids from the complex plant matrix. Various methods have been developed, ranging from traditional solvent-based techniques to more advanced processes like supercritical fluid extraction. The choice of method depends on the desired yield, purity, cost, and scale of operation.

Solvent Extraction

Solvent extraction is a widely used method for isolating alkaloids. The process involves using a solvent to selectively dissolve the target compounds from the powdered plant material.[15]

Experimental Protocol (Acetone-based for Polyphenol/Alkaloid Separation): A study aimed at maximizing polyphenol extraction while minimizing arecoline content provides a relevant protocol that can be adapted.[16][17]

-

Sample Preparation: Dried areca nuts are ground into a fine powder.

-

Extraction: 10% w/v of the areca nut powder is suspended in 80% aqueous acetone.

-

pH Adjustment: The pH of the slurry is adjusted to 4.0.

-

Incubation: The mixture is agitated on a shaker for 90 minutes.

-

Separation: The extract is filtered to separate the liquid phase (containing dissolved compounds) from the solid plant material.

-

Further Processing: The solvent is typically removed under reduced pressure to yield a crude extract. This method yielded a low arecoline concentration of 1.73 mg/g while maximizing polyphenols.[16][17]

Other common solvents include ethanol (B145695) and chloroform. Chloroform extraction often follows acidification of an aqueous slurry of the nuts, which protonates the alkaloids and facilitates their transfer into the organic phase.[6]

Steam Distillation

Steam distillation is an effective and economical method for extracting volatile compounds like arecoline.[18] this compound, being structurally similar, can also be co-distilled. This technique is particularly suitable for large-scale production.

Experimental Protocol:

-

Sample Preparation: 2.5 g of 30-mesh powdered areca nut is placed in a distillation flask.

-

Alkalinization: 5 mL of 0.3 N NaOH solution is added to wet the sample uniformly, bringing the pH to 9.0-9.1. This converts the alkaloid salts into their free base form, which is more volatile.[18]

-

Distillation Setup: The receiver flask, containing 10 mL of 0.02 N H₂SO₄, is placed in an ice bath. The condenser tip is submerged in the acid to trap the volatile alkaloids as non-volatile salts.[18]

-

Distillation: Steam is passed through the sample. The first drop of distillate should appear within 2-3 minutes.[18]

-

Collection: Approximately 150 mL of distillate is collected over 15 minutes.

-

Quantification: The excess acid in the receiver is back-titrated with a standardized NaOH solution to determine the amount of acid consumed by the alkaloids, thereby quantifying the total alkaloid content. A recovery of about 96% for arecoline has been reported with this method.[18]

Supercritical Carbon Dioxide (SC-CO₂) Extraction

SC-CO₂ extraction is a green technology that uses carbon dioxide in its supercritical state as a solvent. It offers advantages such as high selectivity, shorter extraction times, and no solvent residue.[6][15]

Experimental Protocol:

-

Sample Preparation: Dehusked areca nut kernels are soaked in water for 24 hours. 10 grams of the soaked nuts are placed in the extraction vessel.[19]

-

System Setup: Liquefied CO₂ is pumped into the system. The temperature is controlled at 40°C or 50°C, and the pressure is varied between 10.3 MPa and 25.6 MPa.[19]

-

Extraction: The supercritical CO₂ flows through the sample, dissolving the arecoline. The flow rate is regulated at 2 mL/min.

-

Collection: The pressure is reduced in a separator, causing the CO₂ to return to its gaseous state and precipitate the extracted compounds.

-

Optimization: The highest extraction of arecoline was achieved at a pressure of 10.3 MPa and a temperature of 50°C.[19]

Other Methods

-

Ultrasonic-Assisted Extraction (UAE): This method uses high-frequency sound waves to disrupt plant cell walls, enhancing solvent penetration and improving extraction efficiency. It can increase arecoline recovery by 20-30% over conventional methods.[6][15]

-

Subcritical Water Extraction: This technique uses water at high temperatures (100-374°C) and pressures to act as a solvent for a wide range of compounds.[15]

Purification and Analysis

Crude extracts typically contain a mixture of alkaloids and other plant metabolites. Further purification is necessary to isolate this compound.

-

Vacuum Distillation: This technique can be used to purify arecoline by taking advantage of its relatively low boiling point (209°C).[6]

-

Column Chromatography: Silica gel or macroporous resin columns are commonly used to separate alkaloids based on their polarity.[6]

Analytical Quantification: High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for the quantitative analysis of this compound and other areca alkaloids.[15][20]

Table 2: Typical HPLC Parameters for Arecoline Analysis

| Parameter | Condition | Reference |

| Column | C18 reversed-phase (e.g., Inertsil® ODS-3, 250 x 4.6 mm, 5 µm) | [10][11] |

| Mobile Phase | Acetonitrile : Phosphate Buffer (pH 5.9) (88:12 v/v) | [10][11] |

| Flow Rate | 1.0 mL/min | [10][11] |

| Detection | UV at 254 nm | [10][11] |

| Column Temperature | 25°C | [10][11] |

| Retention Time | ~5.0 min | [10][11] |

Other mature detection methods include High-Performance Thin-Layer Chromatography (HPTLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for higher sensitivity and specificity.[13][15][21][22]

Visualized Workflows and Pathways

General Extraction and Purification Workflow

The following diagram illustrates a generalized workflow for the extraction and purification of this compound from Areca catechu nuts.

Caption: General Workflow for this compound Extraction.

Arecoline-Mediated TGF-β Signaling Pathway

While this guide focuses on this compound, the most extensively studied alkaloid from areca nut is arecoline. Arecoline has been shown to be a key mediator in the pathogenesis of oral submucous fibrosis (OSF) by activating the Transforming Growth Factor-β (TGF-β) pathway.[15] This pathway illustrates a critical biological activity associated with the primary alkaloid co-extracted with this compound.

Caption: Arecoline-Mediated TGF-β Signaling in Fibrosis.

Conclusion

This compound is a significant alkaloid component of the Areca catechu nut, co-existing with other major alkaloids like arecoline. Its extraction requires carefully selected methodologies to optimize yield and purity. This guide has detailed several effective techniques, including solvent extraction, steam distillation, and supercritical CO₂ extraction, providing specific protocols for laboratory and potential scale-up applications. The quantitative data presented highlights the variability in alkaloid content, emphasizing the need for robust analytical methods like HPLC for accurate characterization and quality control. The provided workflows and pathway diagrams serve to visually summarize the complex processes from extraction to biological action, offering a valuable resource for professionals engaged in natural product research and development.

References

- 1. Comprehensive insights into areca nut: active components and omics technologies for bioactivity evaluation and quality control - PMC [pmc.ncbi.nlm.nih.gov]

- 2. oatext.com [oatext.com]

- 3. researchgate.net [researchgate.net]

- 4. oatext.com [oatext.com]

- 5. researchgate.net [researchgate.net]

- 6. grokipedia.com [grokipedia.com]

- 7. Arecoline - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. smj.sma.org.sg [smj.sma.org.sg]

- 10. thaiscience.info [thaiscience.info]

- 11. researchgate.net [researchgate.net]

- 12. Arecoline - Acrolein, Crotonaldehyde, and Arecoline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Detection of arecoline by simple high-performance thin-layer chromatographic method in Indian nontobacco pan masala - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Analysis of Alkaloids in Areca Nut-Containing Products by Liquid Chromatography-Tandem Mass-Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Separation of polyphenols and arecoline from areca nut (Areca catechu L.) by solvent extraction, its antioxidant activity, and identification of polyphenols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Separation of polyphenols and arecoline from areca nut (Areca catechu L.) by solvent extraction, its antioxidant activity, and identification of polyphenols. | Semantic Scholar [semanticscholar.org]

- 18. organic chemistry - Process of Arecoline Extraction - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 19. jfda-online.com [jfda-online.com]

- 20. [Comparative Study of Arecoline Contents of Areca catechu Seeds by Traditional Slice Method and Fresh-cut Method] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Quantification of arecoline (areca nut alkaloid) in neonatal biological matrices by high-performance liquid chromatography/electrospray quadrupole mass spectrometry [pubmed.ncbi.nlm.nih.gov]

- 22. Quantification of arecoline (areca nut alkaloid) in neonatal biological matrices by high-performance liquid chromatography/electrospray quadrupole mass spectrometry. | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide on the Bioavailability and Pharmacokinetics of Arecoline and Arecaidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current scientific understanding of the bioavailability and pharmacokinetics of arecoline (B194364) and its primary metabolite, arecaidine (B1214280) (often referred to as arecolidine). This document synthesizes quantitative data, details experimental methodologies, and visualizes key biological pathways to serve as a resource for researchers and professionals in drug development and toxicology.

Quantitative Pharmacokinetic Data

The bioavailability and pharmacokinetic profiles of arecoline and arecaidine are crucial for understanding their physiological and toxicological effects. The following tables summarize the available quantitative data from various preclinical and clinical studies.

Table 1: Pharmacokinetic Parameters of Arecoline

| Species | Route of Administration | Dose | Cmax (ng/mL) | Tmax (min) | Half-life (t½) (min) | Oral Bioavailability (%) | Reference(s) |

| Human | Oral (Chewing) | Not specified | Saliva: 6,000-97,000 | During chewing | Not specified | High (Buccal) | [1][2] |

| Dog (Beagle) | Oral | 3 mg/kg | 60.61 | 120.07 | 69.32 | Not Reported | [3][4] |

| Rat | Oral | 20 mg/kg | ~15 | 15 | Not Determined | Not Reported | [4] |

| Rat | Oral | 150 mg/kg | ~175 | 5 | 6.5 | Not Reported | [4] |

Note: Cmax (Maximum Concentration), Tmax (Time to reach Maximum Concentration). Oral bioavailability of arecoline via the oral mucosa is reported to be as high as 85%, with maximum plasma concentration reached within 3 minutes.[1]

Table 2: Pharmacokinetic and Metabolism Data of Arecaidine

While comprehensive pharmacokinetic parameters for arecaidine are not as readily available as for arecoline, the following data on its formation as a metabolite and its excretion have been reported.

| Species | Administration Route (of Arecoline) | Dose (of Arecoline) | Arecaidine Cmax (ng/mL) | Arecaidine Tmax (h) | Urinary Excretion (% of dose) | Notes | Reference(s) |

| Rat | Oral | 20 mg/kg | 2130 ± 611 | 1.83 ± 0.29 | Not Reported | Arecaidine is a major metabolite of arecoline. | [5] |

| Mouse | Oral & Intraperitoneal | 20 mg/kg | Not Reported | Not Reported | 15.1 - 23.0 (unchanged) | Percentage of administered arecaidine dose excreted in urine over 12 hours. | [3][6][7] |

Intestinal absorption of arecaidine is suggested to be mediated by the human proton-coupled amino acid transporter 1 (hPAT1).[8]

Experimental Protocols

The methodologies employed in pharmacokinetic studies are critical for the interpretation of the data. Below are detailed protocols from key cited experiments.

Pharmacokinetic Study of Arecoline in Beagle Dogs

-

Animal Model: Beagle dogs.[4]

-

Drug Formulation: Arecoline hydrobromide tablets.[4]

-

Route of Administration: Single oral dose.[4]

-

Sample Collection: Blood samples were collected from the jugular vein at 0, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours post-administration into heparinized tubes. Plasma was separated by centrifugation.[4]

-

Analytical Method: Plasma concentrations of arecoline were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[3]

-

Sample Preparation: Protein precipitation of plasma samples with an organic solvent (e.g., methanol (B129727) or acetonitrile).[4]

-

Chromatography: Separation was achieved on a C18 analytical column.[5]

-

Mass Spectrometry: Detection was performed using a tandem mass spectrometer with electrospray ionization (ESI) in the positive ion mode, monitoring specific precursor-product ion transitions for arecoline and an internal standard.[5]

-

Metabolic Study of Arecoline and Arecaidine in Mice

-

Animal Model: FVB mice.[3]

-

Drug Formulation: Arecoline or arecaidine dissolved in a suitable vehicle for oral (p.o.) or intraperitoneal (i.p.) administration.[3][6][7]

-

Sample Collection: Urine was collected over a 12-hour period post-administration.[3][6][7]

-

Analytical Method: A metabolomic approach using ultra-performance liquid chromatography-time-of-flight mass spectrometry (UPLC-TOFMS) was employed for the analysis of urine samples.[6]

-

Sample Preparation: Urine samples were diluted with water prior to analysis.[6]

-

Chromatography: Chromatographic separation was performed on a C18 column.[6]

-

Mass Spectrometry: A time-of-flight mass spectrometer was used to identify and semi-quantify metabolites based on their accurate mass and retention times.[6]

-

Signaling Pathways and Experimental Workflows

To visualize the complex biological processes involved, the following diagrams have been generated using the DOT language.

Metabolic Pathways

Experimental Workflow for Pharmacokinetic Analysis

Arecoline-Induced Signaling Pathways

Arecoline has been shown to activate several intracellular signaling pathways, contributing to its pathological effects, such as oral submucous fibrosis.

TGF-β/Smad Signaling Pathway

PI3K/Akt Signaling Pathway

References

- 1. Arecoline - Wikipedia [en.wikipedia.org]

- 2. tandfonline.com [tandfonline.com]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. Comprehensive Insights into Arecoline Hydrobromide: Pharmacology, Toxicity, and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. researchgate.net [researchgate.net]

- 7. A metabolomic approach to the metabolism of the areca nut alkaloids arecoline and arecaidine in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Transport of the areca nut alkaloid arecaidine by the human proton-coupled amino acid transporter 1 (hPAT1) - PubMed [pubmed.ncbi.nlm.nih.gov]

Arecolidine as a Partial Agonist: A Technical Guide for Researchers

An In-depth Examination of the Pharmacological Profile of a Key Areca Alkaloid at Muscarinic Acetylcholine (B1216132) Receptors

Introduction

Arecoline (B194364), the primary psychoactive alkaloid found in the areca nut, is a well-established partial agonist at muscarinic acetylcholine receptors (mAChRs).[1] This technical guide provides a comprehensive overview of arecolidine's pharmacological characteristics, focusing on its role as a partial agonist. It is designed for researchers, scientists, and drug development professionals working in cholinergic pharmacology. This document summarizes quantitative data, details key experimental methodologies for its characterization, and visualizes the core signaling pathways involved.

Arecoline's interaction with both muscarinic and nicotinic acetylcholine receptors contributes to its complex pharmacological effects.[2] However, its partial agonism at the five subtypes of muscarinic receptors (M1-M5) is central to its physiological actions, which range from cognitive modulation to parasympathetic stimulation.[2][3] Understanding the nuances of its binding affinity, potency, and intrinsic efficacy is crucial for leveraging its therapeutic potential while mitigating its adverse effects.

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for this compound at the five human muscarinic acetylcholine receptor subtypes (M1-M5). While potency (EC50) data is available, comprehensive and directly comparable data on binding affinity (Ki) and maximal efficacy (Emax) across all subtypes from a single study is limited in the current literature. The Emax value is a critical parameter for quantifying the degree of partial agonism relative to a full agonist.

| Compound | Receptor Subtype | Parameter | Value (nM) |

| Arecoline Hydrobromide | M1 | EC50 | 7 |

| M2 | EC50 | 95 | |

| M3 | EC50 | 11 | |

| M4 | EC50 | 410 | |

| M5 | EC50 | 69 |

| Compound | Receptor Subtype | Parameter | Value (µM) |

| Arecoline | M1 | Ki | 15-77 (range from multiple studies)[2] |

| M2 | Ki | 15-77 (range from multiple studies)[2] | |

| M3 | Ki | 15-77 (range from multiple studies)[2] | |

| M4 | Ki | 15-77 (range from multiple studies)[2] | |

| M5 | Ki | Not readily available |

Muscarinic Receptor Signaling Pathways

Arecoline's effects are mediated through the activation of G-protein coupled muscarinic receptors, which trigger distinct downstream signaling cascades depending on the receptor subtype.

Gq/11-Coupled Receptor Signaling (M1, M3, M5)

The M1, M3, and M5 muscarinic receptor subtypes primarily couple to Gq/11 proteins. Upon activation by arecoline, this pathway leads to the stimulation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium from the endoplasmic reticulum, while DAG activates Protein Kinase C (PKC).

Gi/o-Coupled Receptor Signaling (M2, M4)

The M2 and M4 muscarinic receptor subtypes are coupled to Gi/o proteins. Activation of these receptors by arecoline leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. The βγ subunits of the Gi/o protein can also directly modulate the activity of ion channels, such as inwardly rectifying potassium channels.

Experimental Protocols

Detailed methodologies for key in vitro assays used to characterize the partial agonist activity of this compound at muscarinic receptors are provided below.

Radioligand Binding Assay (Competition)

This assay is used to determine the binding affinity (Ki) of this compound for each muscarinic receptor subtype by measuring its ability to compete with a radiolabeled antagonist (e.g., [3H]-N-methylscopolamine, [3H]-NMS).

Materials:

-

Cell membranes expressing a specific human muscarinic receptor subtype (M1-M5).

-

Radioligand: [3H]-N-methylscopolamine ([3H]-NMS).

-

Unlabeled competitor: Arecoline hydrobromide.

-

Non-specific binding control: Atropine (1 µM).

-

Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation fluid and counter.

Procedure:

-

Compound Preparation: Prepare serial dilutions of arecoline in assay buffer.

-

Assay Setup: In a 96-well plate, add in triplicate:

-

Total Binding: Assay buffer, [3H]-NMS, and cell membranes.

-

Non-specific Binding (NSB): Atropine, [3H]-NMS, and cell membranes.

-

Competition: Arecoline dilution, [3H]-NMS, and cell membranes.

-

-

Incubation: Incubate the plate at room temperature for 2-3 hours to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[1]

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity.

-

Data Analysis: Determine the IC50 value (concentration of arecoline that inhibits 50% of specific [3H]-NMS binding) by non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[1]

[35S]GTPγS Binding Assay

This functional assay measures the activation of G proteins upon agonist binding to GPCRs. It is particularly useful for characterizing agonists acting on Gi/o-coupled receptors (M2, M4).

Materials:

-

Cell membranes expressing M2 or M4 receptors.

-

[35S]GTPγS.

-

Arecoline hydrobromide.

-

GDP.

-

Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation fluid and counter.

Procedure:

-

Membrane and Compound Preparation: Prepare dilutions of arecoline and a stock solution of GDP in assay buffer.

-

Assay Setup: In a 96-well plate, add in triplicate: cell membranes, GDP, and varying concentrations of arecoline.

-

Initiate Reaction: Add [35S]GTPγS to each well to start the binding reaction.

-

Incubation: Incubate the plate at 30°C for 60 minutes.

-

Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters.

-

Washing: Wash the filters with ice-cold wash buffer.

-

Scintillation Counting: Measure the radioactivity on the filters.

-

Data Analysis: Plot the amount of [35S]GTPγS bound as a function of arecoline concentration to determine the EC50 and Emax values. The Emax value will indicate the maximal G-protein activation by arecoline relative to a full agonist.

cAMP Functional Assay

This assay is used to measure the inhibition of adenylyl cyclase activity mediated by Gi/o-coupled M2 and M4 receptors.

Materials:

-

Cells expressing M2 or M4 receptors.

-

Arecoline hydrobromide.

-

Forskolin (B1673556) (to stimulate adenylyl cyclase).

-

cAMP detection kit (e.g., HTRF, ELISA).

-

Cell culture reagents.

Procedure:

-

Cell Culture: Plate cells in a 96-well plate and allow them to adhere.

-

Compound Treatment: Treat the cells with varying concentrations of arecoline.

-

Forskolin Stimulation: Add forskolin to all wells (except the basal control) to stimulate cAMP production.

-

Incubation: Incubate for the time specified by the cAMP kit manufacturer.

-

Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a commercial kit.

-

Data Analysis: Plot the inhibition of forskolin-stimulated cAMP production as a function of arecoline concentration to determine the IC50 (or EC50 for inhibition) and the maximal inhibition (Emax).

Intracellular Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following the activation of Gq/11-coupled M1, M3, and M5 receptors.

Materials:

-

Cells expressing M1, M3, or M5 receptors.

-

Arecoline hydrobromide.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Assay buffer (e.g., HBSS).

-

Fluorometric imaging plate reader (e.g., FLIPR).

Procedure:

-

Cell Plating: Seed cells into a 96-well plate.

-

Dye Loading: Load the cells with a calcium-sensitive dye according to the manufacturer's protocol.

-

Compound Addition: Place the plate in a fluorometric imaging plate reader and add varying concentrations of arecoline to the wells.

-

Fluorescence Measurement: Measure the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium concentration.

-

Data Analysis: Plot the peak fluorescence response as a function of arecoline concentration to determine the EC50 and Emax values.

Conclusion

Arecoline exhibits a complex pharmacological profile as a non-selective partial agonist at muscarinic acetylcholine receptors. Its varying potency across the M1-M5 subtypes underlies its diverse physiological effects. While quantitative data on its maximal efficacy (Emax) remains limited, the experimental protocols detailed in this guide provide a robust framework for the comprehensive characterization of this compound and other novel muscarinic ligands. Further research to fully elucidate the binding affinity and intrinsic activity of this compound at each receptor subtype will be invaluable for the development of more selective and therapeutically beneficial cholinergic agents.

References

The Neuropharmacology of Arecoline: A Technical Guide to its Neurochemical Effects in the Brain

For Researchers, Scientists, and Drug Development Professionals

Abstract

Arecoline (B194364), the primary psychoactive alkaloid in the areca nut, exerts a complex and multifaceted influence on the central nervous system. As the fourth most commonly used psychoactive substance globally, a thorough understanding of its neurochemical effects is paramount for both public health and therapeutic development.[1][2] This technical guide provides an in-depth analysis of the neuropharmacological actions of arecoline, focusing on its interactions with key neurotransmitter systems. It summarizes quantitative data on receptor binding and neurotransmitter modulation, details common experimental protocols for its study, and visualizes its principal signaling pathways. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and neuroscience.

Introduction

Arecoline, a naturally occurring alkaloid from the seeds of the Areca catechu palm, is a potent cholinomimetic agent that readily crosses the blood-brain barrier.[3] Its widespread use in the form of betel quid chewing is associated with a range of psychoactive effects, including stimulation, heightened alertness, and euphoria, but also with dependence and significant health risks, most notably oral cancers.[2][4] From a pharmacological perspective, arecoline's complex activity profile, which includes agonism at both muscarinic and nicotinic acetylcholine (B1216132) receptors, makes it a subject of considerable scientific interest.[1][2][4][5] This guide delves into the core neurochemical mechanisms that underpin the central effects of arecoline.

Primary Mechanism of Action: Cholinergic System Modulation

Arecoline's principal mechanism of action is its interaction with acetylcholine receptors (AChRs), where it functions as a non-selective partial agonist at both muscarinic (mAChRs) and nicotinic (nAChRs) subtypes.[2][4]

Muscarinic Acetylcholine Receptors (mAChRs)

Arecoline demonstrates a pronounced affinity for mAChRs, which are G-protein coupled receptors that mediate a wide array of physiological functions in the brain.[6] It acts as a partial agonist at these receptors, with studies indicating a particular involvement of the M1, M3, and M5 subtypes in its central effects.[7] The antinociceptive properties of arecoline, for instance, have been shown to be mediated by the activation of central M1 muscarinic receptors.[8] Derivatives of arecoline have been synthesized to achieve a more pronounced subtype selectivity for M1, highlighting its importance as a therapeutic target.[9][10]

Nicotinic Acetylcholine Receptors (nAChRs)

In addition to its muscarinic activity, arecoline also interacts with nAChRs, which are ligand-gated ion channels.[1][5] Its activity at nAChR subtypes associated with addiction, such as those containing α4β2 and α6β3 subunits, is thought to contribute to the habitual use of areca nut products.[1][11] Arecoline acts as a partial agonist with an efficacy of approximately 6-10% for α4* and α6* receptors.[11] It also functions as a silent antagonist at α7 nicotinic receptors, which may be linked to its anti-inflammatory properties.[4][11]

Effects on Major Neurotransmitter Systems

Arecoline's influence extends beyond the cholinergic system, modulating the activity of several key neurotransmitter systems in the brain.

Dopaminergic System

The stimulant and addictive properties of arecoline are strongly linked to its effects on the dopaminergic system.[4] Arecoline has been shown to increase dopaminergic neurotransmission in the mesolimbic pathway, a critical circuit for reward and reinforcement.[4] Electrophysiological studies have demonstrated that arecoline significantly excites dopaminergic neurons in the ventral tegmental area (VTA), leading to an increased firing rate and burst firing.[12][13][14] This heightened activity of VTA dopaminergic neurons is believed to enhance synaptic dopamine (B1211576) release.[12] In vivo microdialysis studies have also shown enhanced dopamine levels in brain regions like the striatum following arecoline administration.[7]

Serotonergic System

Arecoline also modulates the serotonergic system, although the effects appear to be complex and sometimes contradictory across studies. Some research indicates that arecoline administration leads to a decrease in brain 5-hydroxytryptamine (5-HT) levels.[15] Another study reported a decrease in serum 5-HT levels.[16] Conversely, other findings suggest an elevation in serotonin (B10506) levels.[3] These discrepancies may be attributable to differences in dosage, duration of administration, and the specific brain regions and animal models studied.

GABAergic and Glutamatergic Systems

Arecoline and its metabolites also interact with the major inhibitory and excitatory neurotransmitter systems in the brain. The major metabolite of arecoline, arecaidine (B1214280), is a competitive inhibitor of GABA uptake, which could lead to increased GABAergic activity.[[“]][18] However, electrophysiological studies in the VTA did not find a significant effect of arecoline on the firing activities of GABAergic neurons.[12] With regard to the glutamatergic system, some evidence suggests that arecoline may influence glutamate (B1630785) metabolism.[15] Furthermore, the N-methyl-D-aspartate receptor (NMDAR) signaling pathway has been implicated in the effects of a related compound, norarecaline.[19]

Quantitative Data on Neurochemical Effects

The following tables summarize the available quantitative data on the effects of arecoline on neurotransmitter levels and receptor binding affinities.

Table 1: Effects of Arecoline on Neurotransmitter Levels

| Neurotransmitter | Brain Region/Tissue | Species | Arecoline Dose/Concentration | Effect | Reference |

| Dopamine (DA) | Liver | Mice | Not specified | Significantly increased | [15] |

| Dopamine (DA) | Serum | Mice | Not specified | Significantly increased | [16] |

| 5-Hydroxytryptamine (5-HT) | Brain | Mice | Not specified | Significantly decreased | [15] |

| 5-Hydroxytryptamine (5-HT) | Serum | Mice | Not specified | Significantly decreased | [16] |

| Norepinephrine | Brain | Zebrafish | 10 mg/L | Elevated levels | [3] |

| 3,4-dihydroxyphenylacetic acid (DOPAC) | Brain | Zebrafish | 10 mg/L | Elevated levels | [3] |

| 5-HIAA/serotonin ratio | Brain | Zebrafish | 10 mg/L | Reduction | [3] |

| GABA | Liver and Brain | Mice | Not specified | No significant difference | [15] |

| Brain-Derived Neurotrophic Factor (BDNF) | Liver and Brain | Mice | Not specified | No significant difference | [15] |

| Brain-Derived Neurotrophic Factor (BDNF) | Serum | Mice | Not specified | Significantly increased | [16] |

Table 2: Arecoline Receptor Binding and Functional Activity

| Receptor Subtype | Assay Type | Species/System | Value | Effect | Reference |

| Muscarinic Acetylcholine Receptors (mAChRs) | Not specified | Not specified | Not specified | Partial Agonist | [1][5] |

| Nicotinic Acetylcholine Receptors (nAChRs) | Not specified | Not specified | Not specified | Partial Agonist | [1][5] |

| α4* and α6* nAChRs | Xenopus oocytes expression | Not specified | ~6-10% efficacy | Partial Agonist | [11] |

| α7 nAChR | Xenopus oocytes expression | Not specified | Not specified | Silent Antagonist | [4] |

Experimental Protocols

In Vivo Microdialysis for Neurotransmitter Release

This protocol provides a representative method for measuring arecoline-induced neurotransmitter release in the rodent brain.[7]

I. Surgical Procedure: Guide Cannula Implantation

-

Anesthetize the rodent (e.g., rat) and place it in a stereotaxic frame.

-

Make a midline incision on the scalp to expose the skull.

-

Drill a small burr hole over the target brain region (e.g., striatum) using stereotaxic coordinates.

-

Carefully lower a guide cannula to the desired depth.

-

Secure the guide cannula to the skull with dental cement and anchor screws.

-

Insert a dummy cannula to keep the guide patent.

-

Allow the animal a recovery period of at least 48 hours.[7]

II. Microdialysis Experiment

-

Gently restrain the animal and replace the dummy cannula with a microdialysis probe.

-

Connect the probe's inlet to a microinfusion pump and the outlet to a fraction collector.

-

Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).[7]

-

Allow for an equilibration period (e.g., 1-2 hours).

-

Collect 3-4 baseline dialysate samples (e.g., in 20-minute fractions).[7]

-

Administer arecoline via intraperitoneal (i.p.) or subcutaneous (s.c.) injection.

-

Continue collecting dialysate samples for at least 2-3 hours post-administration.[7]

III. Sample Analysis

-

Quantify neurotransmitter levels in the dialysate samples using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).[7]

-

Inject a small volume of the dialysate into the HPLC system.

-

Separate neurotransmitters on a reverse-phase column.

IV. Histological Verification

-

At the end of the experiment, perfuse the brain with saline followed by a fixative (e.g., 4% paraformaldehyde).

-

Section the brain and stain the tissue to verify the correct placement of the microdialysis probe.[7]

In Vivo Electrophysiology for Neuronal Firing

This protocol outlines a general procedure for recording the electrophysiological activity of neurons in response to arecoline in anesthetized rats.[12]

I. Animal Preparation and Surgery

-

Anesthetize the rat (e.g., with urethane).

-

Perform a craniotomy to expose the brain area of interest (e.g., the VTA).

II. Electrophysiological Recording

-

Lower a recording electrode into the target brain region.

-

Identify and record the extracellular activity of single neurons (e.g., dopaminergic or GABAergic neurons).

-

Calculate the mean firing rate and analyze burst firing characteristics before arecoline administration.

III. Drug Administration and Data Analysis

-

Administer arecoline (e.g., intravenously).

-

Continuously record neuronal activity post-administration.

-

Analyze changes in firing rate and burst firing parameters.

-

Compare the pre- and post-administration data to determine the effect of arecoline.

Visualizations of Signaling Pathways and Workflows

Signaling Pathways

Caption: Arecoline's primary signaling pathways via muscarinic and nicotinic acetylcholine receptors.

Experimental Workflow

Caption: A typical experimental workflow for in vivo microdialysis studies of arecoline.

Conclusion

Arecoline exerts a wide range of neurochemical effects, primarily through its action as a partial agonist at both muscarinic and nicotinic acetylcholine receptors. Its modulation of key neurotransmitter systems, including the dopaminergic, serotonergic, GABAergic, and glutamatergic systems, underlies its complex psychoactive and addictive properties. This guide provides a foundational understanding of these mechanisms, supported by quantitative data and detailed experimental protocols. Further research is warranted to fully elucidate the intricate downstream signaling cascades and the long-term neuroadaptations associated with chronic arecoline exposure. Such knowledge is crucial for developing effective strategies to mitigate the public health impact of areca nut use and for exploring the potential therapeutic applications of cholinergic modulators.

References

- 1. Frontiers | Modulation of neural activity and gene expression by arecoline [frontiersin.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Recent Advance on Biological Activity and Toxicity of Arecoline in Edible Areca (Betel) Nut: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Arecoline - Wikipedia [en.wikipedia.org]

- 5. Modulation of neural activity and gene expression by arecoline - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cracking the Betel Nut: Cholinergic Activity of Areca Alkaloids and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. M1 receptor activation is a requirement for arecoline analgesia - PubMed [pubmed.ncbi.nlm.nih.gov]